

# methyl octanoate comparison other FAMES

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## Compound Focus: Methyl Octanoate

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## Comparative Overview of Select FAMES

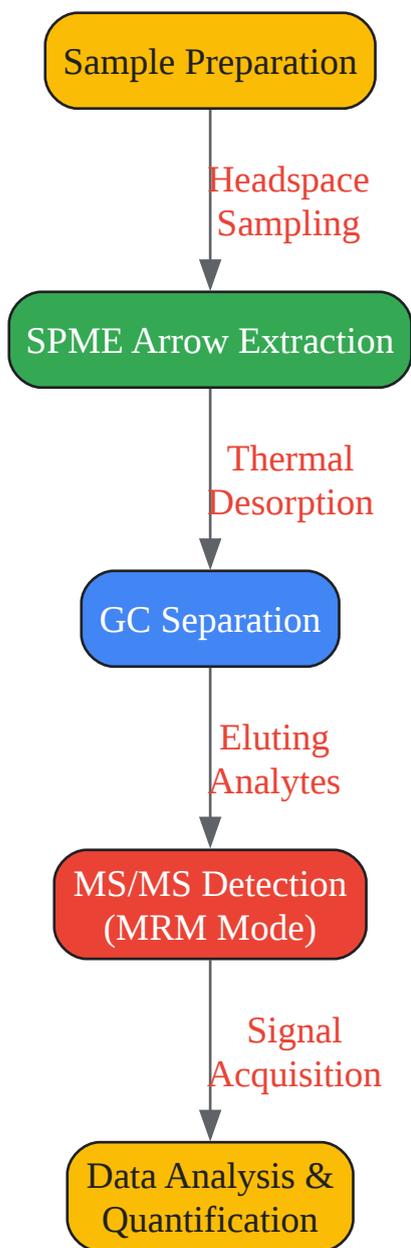
The table below summarizes the characteristics of several FAMES, including **methyl octanoate**, based on information from the search results.

FAME Name	Carbon Chain	Key Characteristics & Applications	Experimental Relevance
<b>Methyl Octanoate</b> (C8:0)	8-carbon, saturated	A <b>volatile</b> model compound for analytical method development; used in biofuel research for its low freezing point [1] [2] [3].	Often used to optimize and test GC methods due to its high volatility, which can lead to lower recovery in automated systems [2].
<b>Methyl Myristate</b> (C14:0)	14-carbon, saturated	Studied in biomedical research; serum levels of its free fatty acid (C14:0) were identified as a potential indicator for the progression of pre-leukemic diseases to Acute Myeloid Leukemia (AML) [4].	Quantified in human serum using GC-MRM-MS, demonstrating its relevance in biomarker discovery for cancer diagnostics [4].

FAME Name	Carbon Chain	Key Characteristics & Applications	Experimental Relevance
<b>Methyl Stearate</b> (C18:0)	18-carbon, saturated	Similar to C14:0, the serum level of its free fatty acid (C18:0) was found to be discriminative among different blood disorders, including AML and pre-leukemic conditions [4].	Analyzed alongside other FAMES in complex biological matrices using sophisticated GC-MS protocols [4].
<b>Methyl Oleate</b> (C18:1)	18-carbon, monounsaturated	A common constituent of biodiesel; its thermal conductivity has been measured under high pressures for engine and system design optimization [5].	Part of large datasets used to build machine learning models for predicting the thermal conductivity of ester biofuels [5].

## Standard Experimental Protocol: GC-MS/MS Analysis of FAMES

Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is a gold-standard technique for separating, identifying, and quantifying FAMES in complex mixtures. The following workflow, synthesized from the search results, outlines a typical modern approach [1].



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## Sample Preparation & Derivatization

- **Derivatization:** Free fatty acids are often converted to FAMES for better GC performance. A common **acid-catalyzed** method involves reacting the sample with **2N sodium hydroxide in methanol** and **14% boron trifluoride in methanol**, followed by heating at **65°C for 20 minutes** [2].
- **Extraction:** The newly formed FAMES are then extracted into an organic solvent like **hexane** [2].
- **Enrichment:** For aqueous samples or complex matrices, **Solid-Phase Microextraction Arrow (SPME Arrow)** is a modern, solvent-free technique. The fiber is exposed to the sample headspace to

adsorb and concentrate the analytes. Key optimized parameters include [1]:

- **Fiber Material:** Divinylbenzene/Polydimethylsiloxane (DVB/PDMS)
- **pH:** 2
- **Extraction Time:** 20 minutes
- **Extraction Temperature:** 70°C

## Instrumental Analysis: GC-MS/MS

- **Gas Chromatography (GC):** Separation is achieved using a mid-polarity capillary column designed for FAME analysis, such as a **ZB-FAME or equivalent (30 m × 0.25 mm I.D., 0.25 µm film thickness)**. A typical temperature program starts at a low temperature (e.g., **40-50°C**), then ramps up (e.g., **6-7°C per minute**) to a high final temperature (e.g., **210-250°C**) [4] [1].
- **Mass Spectrometry (MS/MS):** Detection in **Multiple Reaction Monitoring (MRM)** mode is highly selective and sensitive. In MRM, a specific precursor ion from the FAME is selected, fragmented, and a specific product ion is monitored. This significantly reduces background noise in complex samples like blood serum or bioreactor effluent [4] [1].

## Data Quantification

Quantification is typically performed using a calibration curve with internal standards. Isotope-labeled standards, such as **methyl heptadecanoate-d33**, are ideal for correcting for losses during sample preparation and instrument variability [1].

## Research Applications and Context

- **Biomedical Research:** The analysis of FAME profiles (or their corresponding free fatty acids) is a powerful tool in metabolomics. The study in the search results used this approach to identify potential lipid-based biomarkers for leukemia progression, highlighting its direct relevance to drug development and diagnostics [4].
- **Biofuel and Industrial Research:** The precise measurement of FAME properties, such as thermal conductivity, is critical for designing efficient engines and bioreactors. Advanced data analysis techniques, including machine learning, are being applied to these datasets to build predictive models [5].

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